1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-
Description
The compound 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- (CAS: 1003846-21-6) is a boronic ester-functionalized pyrazole derivative. Its structure features:
- A pyrazole core substituted at positions 3 and 5 with methyl groups.
- A tetrahydro-2H-pyran-2-yl (THP) group at position 1, commonly used as a protecting group for amines or hydroxyls in synthetic chemistry.
- A 5,5-dimethyl-1,3,2-dioxaborinane boronic ester at position 4, a six-membered cyclic boronic ester with enhanced hydrolytic stability compared to linear boronic acids.
The molecular formula is C₁₄H₂₃BN₂O₃, with a molecular weight of 278.16 g/mol . The THP group improves solubility in organic solvents, while the dioxaborinane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in drug discovery and materials science.
Properties
CAS No. |
2096334-37-9 |
|---|---|
Molecular Formula |
C15H25BN2O3 |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O3/c1-11-14(16-20-9-15(3,4)10-21-16)12(2)18(17-11)13-7-5-6-8-19-13/h13H,5-10H2,1-4H3 |
InChI Key |
SHIIEWRDGFWGCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N(N=C2C)C3CCCCO3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the stability of the intermediate compounds . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and the attached functional groups can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: Not provided)
- Structural Differences :
- Replaces the dioxaborinane with a dioxaborolane (pinacol boronic ester) .
- Lacks the THP group; instead, position 1 is methyl-substituted.
- Functional Implications :
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: 4961249)
- Structural Differences: The boronic ester is attached to a phenyl ring para to the pyrazole, rather than directly on the pyrazole core. No THP or methyl substituents on the pyrazole.
- Higher molecular weight (C₁₅H₁₉BN₂O₂; 294.14 g/mol) increases lipophilicity .
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1003846-21-6 variant)
- Structural Differences :
- Uses a dioxaborolane instead of dioxaborinane.
- Retains the THP group.
- Functional Implications :
1H-Pyrazole, 1-methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: 2684308-79-8)
- Structural Differences :
- Substitutes THP with a methyl group and adds a phenyl group at position 5 .
- Functional Implications :
Comparative Data Table
| Compound Name | Boronic Ester Type | Substituents (Positions) | Molecular Weight (g/mol) | Stability (Hydrolysis) | Reactivity in Coupling |
|---|---|---|---|---|---|
| Target Compound (CAS: 1003846-21-6) | Dioxaborinane (6-membered) | THP (1), 3,5-Me, 4-boronic ester | 278.16 | High | Moderate |
| 1,3-Dimethyl-4-(dioxaborolane)-1H-pyrazole | Dioxaborolane (5-membered) | 1,3-Me, 4-boronic ester | 244.05 | Moderate | High |
| 1-[3-(Dioxaborolane)phenyl]-1H-pyrazole (CAS: 4961249) | Dioxaborolane (5-membered) | Phenyl spacer, no substituents | 294.14 | Low | Low |
| 1-(THP)-4-(dioxaborolane)-1H-pyrazole | Dioxaborolane (5-membered) | THP (1), 4-boronic ester | 278.16 | Moderate | High |
| 1-Methyl-5-phenyl-4-(dioxaborolane)-1H-pyrazole (CAS: 2684308-79-8) | Dioxaborolane (5-membered) | 1-Me, 5-Ph, 4-boronic ester | 284.16 | Moderate | Moderate |
Key Research Findings
Stability : The 5,5-dimethyl-1,3,2-dioxaborinane in the target compound demonstrates superior hydrolytic stability compared to dioxaborolanes, as six-membered rings minimize ring strain and steric clash .
Reactivity : Dioxaborolane-containing analogs (e.g., CAS: 1003846-21-6 variant) exhibit faster coupling rates in Suzuki-Miyaura reactions due to lower steric hindrance .
Solubility : The THP group in the target compound enhances solubility in tetrahydrofuran (THF) and dichloromethane, critical for homogeneous reaction conditions .
Biological Activity
The compound 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 278.16 g/mol. The structure features a pyrazole ring substituted with a dioxaborinane moiety and a tetrahydropyran group, which are significant for its biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.16 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, research has shown that certain pyrazole compounds can inhibit the growth of various bacterial strains, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has also explored the anticancer potential of pyrazole derivatives. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, it was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to the compound exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
- Anticancer Activity : A case study involving a related pyrazole derivative demonstrated a 70% reduction in cell viability in human cancer cell lines after 48 hours of treatment .
- Inflammatory Response Modulation : Research has indicated that certain pyrazole compounds can modulate inflammatory responses by acting as antagonists to chemokine receptors CXCR1 and CXCR2, which are implicated in various inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Receptor Binding : The dioxaborinane moiety may facilitate binding to various receptors involved in inflammatory responses.
- Enzyme Inhibition : The pyrazole core is known to inhibit enzymes that play crucial roles in cancer cell proliferation.
Q & A
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <50°C: Incomplete coupling; >90°C: Decomposition |
| Catalyst Loading | 2–5 mol% | Lower loading reduces cost but slows kinetics |
| Reaction Time | 12–24 hrs | Shorter times (<8 hrs) yield <70% conversion |
Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (278.16 g/mol) and isotopic patterns for boron .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole substitution patterns) .
Contradiction resolution : Discrepancies in ¹H NMR splitting patterns (e.g., pyran protons) may arise from dynamic rotational effects—variable-temperature NMR (VT-NMR) at −40°C to 25°C clarifies conformational exchange .
Advanced: How can computational methods optimize reaction pathways for this compound, particularly in stereoselective synthesis?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states for cross-coupling, predicting regioselectivity at the pyrazole C4 position .
- Reaction Path Screening : Automated workflows (e.g., ICReDD’s algorithms) simulate solvent effects and catalyst performance, reducing trial-and-error experimentation .
- Machine Learning (ML) : Trained on datasets of similar Suzuki couplings, ML models predict optimal ligand-catalyst pairs (e.g., XPhos vs. SPhos for steric bulk tolerance) .
Case Study : DFT-guided optimization reduced reaction time by 30% while maintaining >90% yield by identifying a lower-energy Pd(0) intermediate .
Advanced: How do researchers address stability challenges of the dioxaborinan moiety during storage and catalysis?
Answer:
-
Storage : Lyophilization and storage at −20°C under argon prevent hydrolysis .
-
In situ Protection : Addition of pinacol (1.2 eq) stabilizes boronic esters during prolonged reactions .
-
Stability Screening :
Condition Degradation Rate (TGA/DSC) Mitigation Strategy Humidity (>60% RH) 50% loss in 48 hrs Use molecular sieves in reaction mixtures pH > 8.0 Rapid hydrolysis Buffer systems (pH 6–7) with phosphate salts
Advanced: What strategies reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?
Answer:
- Metabolic Stability Assays : LC-MS/MS quantifies boronic ester hydrolysis in cell media, differentiating intrinsic activity from prodrug effects .
- Crystallographic SAR : Overlay X-ray structures of protein targets (e.g., kinases) with compound analogs to identify steric clashes or hydrogen-bonding inconsistencies .
- Statistical DoE : Fractional factorial designs test substituent effects (e.g., methyl vs. ethyl groups at pyrazole C3/C5) on IC₅₀ values, resolving outliers .
Example : A 2³ factorial design revealed that the tetrahydro-2H-pyran group enhances membrane permeability but reduces target binding affinity by 20% .
Basic: What purification techniques are most effective for isolating this compound, given its polarity and boronate sensitivity?
Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EA); avoid aqueous phases to prevent boronate cleavage .
- Recrystallization : Ethanol/water (7:3) yields >95% purity; cooling rates <1°C/min prevent amorphous solid formation .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve regioisomers (RT differences: 0.8–1.2 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
